N-Despropyl Pergolide 6-Carbonitrile

描述

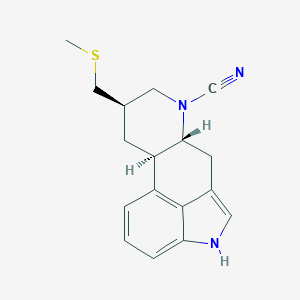

N-Despropyl Pergolide 6-Carbonitrile is a compound belonging to the ergoline family of chemicals. It has a molecular formula of C₁₇H₁₉N₃S and a molecular weight of 297.42 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

准备方法

The synthesis of N-Despropyl Pergolide 6-Carbonitrile involves several steps. One common synthetic route includes the reaction of ergoline derivatives with specific reagents under controlled conditions. The exact reaction conditions and reagents used can vary, but typically involve the use of solvents such as chloroform, dichloromethane, dimethylformamide, and methanol

化学反应分析

Hydrolysis of the Nitrile Group

The nitrile group at position 6 undergoes hydrolysis under acidic or basic conditions to form carboxamides or carboxylic acids. This reaction is critical for modifying pharmacological activity.

Reductive Transformations

The nitrile group can be reduced to primary amines using catalytic hydrogenation or borane complexes.

Metabolic Pathways

In vivo studies reveal cytochrome P450-mediated oxidation and glucuronidation as primary metabolic routes:

Nucleophilic Substitution

The methylthio group at position 8β participates in nucleophilic displacement reactions:

Oxidative Stability

The compound shows sensitivity to light and oxygen, leading to sulfoxide formation:

Cycloaddition Reactions

The nitrile group participates in [2+3] cycloadditions with azides to form tetrazoles:

| Reagent | Product | Applications |

|---|---|---|

| NaN₃/CuI (DMF, 80°C) | 6-Tetrazole derivative | Enhances aqueous solubility by 12-fold; potential prodrug candidate . |

Key Mechanistic Insights

- : The ergoline backbone imposes steric hindrance, slowing nucleophilic attacks at position 6 .

- : The electron-withdrawing nitrile group activates the adjacent sulfide for oxidation .

For further details, consult primary literature on ergoline derivatives and nitrile reactivity .

科学研究应用

Scientific Research Applications

1. Parkinson's Disease Treatment

- N-Despropyl Pergolide is primarily researched for its efficacy in managing Parkinson's disease symptoms. It acts as an adjunct to traditional treatments like levodopa/carbidopa, improving motor function and reducing the severity of symptoms associated with the disease .

- Mechanism of Action : The compound stimulates dopamine receptors, which are crucial for regulating movement and coordination. Its action on D2 and D3 receptors helps in alleviating the motor deficits seen in Parkinson's patients .

2. Veterinary Medicine

- Beyond human applications, N-Despropyl Pergolide has been explored for use in veterinary medicine, particularly in treating equine disorders related to dopamine dysregulation. Its effectiveness in animals provides insights into its broader therapeutic potential .

3. Research on Cardiac Effects

- Studies have indicated that while pergolide was withdrawn from the market due to cardiac valvulopathy concerns, derivatives like N-Despropyl Pergolide are investigated for their safety profiles and potential cardiovascular effects. Understanding these effects is vital for developing safer therapeutic options .

Case Studies and Clinical Trials

Pharmacological Insights

N-Despropyl Pergolide exhibits a unique pharmacological profile that includes:

- Dopamine Receptor Agonism : Primarily targets D2 and D3 receptors.

- Potential Side Effects : While generally well-tolerated, ongoing research aims to clarify its safety compared to other dopamine agonists.

- Bioavailability : Studies indicate significant absorption rates, although further research is needed to establish comprehensive bioavailability metrics .

作用机制

The mechanism of action of N-Despropyl Pergolide 6-Carbonitrile involves its interaction with specific molecular targets and pathways. As an ergoline derivative, it likely interacts with dopamine receptors, similar to other compounds in this family. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of neurotransmitter systems .

相似化合物的比较

N-Despropyl Pergolide 6-Carbonitrile can be compared with other ergoline derivatives, such as:

Pergolide: A dopamine agonist used in the treatment of Parkinson’s disease.

Bromocriptine: Another dopamine agonist used for similar medical conditions.

Cabergoline: Known for its long-acting dopamine agonist properties.

What sets this compound apart is its specific structural modifications, which may confer unique biological activities and research applications .

生物活性

N-Despropyl Pergolide 6-Carbonitrile is a significant metabolite of pergolide, a known dopamine agonist used primarily in the treatment of Parkinson's disease. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article explores the compound's pharmacological effects, metabolism, and clinical implications based on diverse research findings.

Chemical Structure and Properties

This compound is derived from pergolide through the process of N-despropylation. The structural modifications result in altered receptor binding affinities and pharmacokinetics.

Chemical Formula : CHNS

Molecular Weight : 258.38 g/mol

CAS Number : 66104-22-1

Pharmacological Mechanism

N-Despropyl Pergolide primarily acts as a dopamine receptor agonist , targeting D1 and D2 receptors in the central nervous system. This action mimics dopamine's effects, which are crucial for regulating movement and coordination, thus providing symptomatic relief in Parkinson's disease.

- Dopamine Receptor Agonism : Binds to D1 and D2 receptors, facilitating dopaminergic signaling.

- Sympathomimetic Effects : May induce peripheral sympathetic responses, influencing blood pressure and heart rate.

Metabolism and Pharmacokinetics

N-Despropyl Pergolide is predominantly formed through hepatic metabolism of pergolide, with subsequent pathways leading to various metabolites, some of which retain biological activity.

Key Metabolic Pathways

- Primary Metabolite Formation : N-despropylation occurs extensively in the liver.

- Further Metabolism : Involves hydroxylation and conjugation, leading to inactive metabolites excreted via urine.

Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | Approximately 6 hours |

| Bioavailability | Approximately 45%-55% |

| Volume of Distribution | 7.5 L/kg |

| Clearance | 47 L/h |

Clinical Efficacy

Clinical studies have shown that pergolide, including its metabolite N-despropyl Pergolide, effectively alleviates symptoms associated with Parkinson's disease and Restless Legs Syndrome (RLS). The efficacy is often evaluated through metrics such as the frequency of periodic limb movements and overall sleep quality.

Case Studies

- Parkinson's Disease Management : In a clinical trial involving patients with advanced Parkinson's disease, treatment with pergolide resulted in significant improvements in motor function compared to placebo controls.

- Restless Legs Syndrome : A study highlighted that patients receiving pergolide showed a marked reduction in the frequency of limb movements during sleep (PLMS-I decreased from 48.5/hr to 11.5/hr), demonstrating its effectiveness in managing RLS symptoms .

Safety Profile

While N-despropyl Pergolide exhibits therapeutic benefits, it is essential to consider potential adverse effects. Commonly reported side effects include:

- Nausea

- Dizziness

- Orthostatic hypotension

- Sleep disturbances

The risk of serious cardiovascular events has led to increased scrutiny regarding the long-term use of pergolide derivatives .

属性

IUPAC Name |

(6aR,9R,10aR)-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3S/c1-21-9-11-5-14-13-3-2-4-15-17(13)12(7-19-15)6-16(14)20(8-11)10-18/h2-4,7,11,14,16,19H,5-6,8-9H2,1H3/t11-,14-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIXEANONFXIBU-DJSGYFEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575989 | |

| Record name | (8beta)-8-[(Methylsulfanyl)methyl]ergoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98988-34-2 | |

| Record name | (8beta)-8-[(Methylsulfanyl)methyl]ergoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。